molecular formula C22H23NO2 B3753720 4-(4-ethylphenoxy)-N-1-naphthylbutanamide

4-(4-ethylphenoxy)-N-1-naphthylbutanamide

Cat. No.: B3753720
M. Wt: 333.4 g/mol
InChI Key: IIORQDLVZNALAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ethylphenoxy group, the attachment of this group to the 4-position of a butanamide, and the attachment of a naphthyl group to the nitrogen of the butanamide. The exact methods and reagents used would depend on various factors, including the specific properties of the starting materials and the desired properties of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex, three-dimensional shape due to the presence of the naphthyl and ethylphenoxy groups. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amide group could make it a participant in various reactions, such as hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar amide group could influence its solubility in water and other polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, for example, its mechanism of action could involve interactions with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment .

Future Directions

The future directions for research on this compound could include further studies to determine its properties, potential uses, and mechanisms of action. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended to be used as a drug .

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-2-17-12-14-19(15-13-17)25-16-6-11-22(24)23-21-10-5-8-18-7-3-4-9-20(18)21/h3-5,7-10,12-15H,2,6,11,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIORQDLVZNALAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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